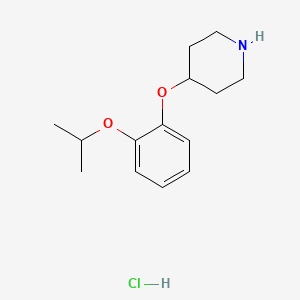

4-(2-Isopropoxyphenoxy)piperidine hydrochloride

Description

4-(2-Isopropoxyphenoxy)piperidine hydrochloride is a piperidine derivative featuring a phenoxy group substituted with an isopropoxy moiety at the ortho position. Piperidine derivatives are widely explored in medicinal chemistry for their pharmacological activities, often serving as intermediates or active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders .

Properties

IUPAC Name |

4-(2-propan-2-yloxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-11(2)16-13-5-3-4-6-14(13)17-12-7-9-15-10-8-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKHFKSLYJEADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isopropoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-isopropoxyphenol with piperidine in the presence of a suitable catalyst and under controlled conditions. The reaction can be carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Isopropoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding hydroxyl derivatives.

Reduction: Production of reduced piperidine derivatives.

Substitution: Generation of alkylated piperidine derivatives.

Scientific Research Applications

4-(2-Isopropoxyphenoxy)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-(2-Isopropoxyphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Halogenation Effects : Chloro and bromo substituents (e.g., ) increase molecular weight and may enhance binding to hydrophobic targets but reduce aqueous solubility.

- Fluorinated Derivatives : The trifluoromethyl group in introduces electronegativity, which can stabilize the molecule against oxidative metabolism .

Pharmacological and Toxicological Profiles

- Acute Toxicity : Many analogs, such as 4-(Diphenylmethoxy)piperidine HCl, are labeled as acutely toxic upon inhalation, ingestion, or dermal exposure, though specific LD₅₀ values are unavailable .

- Regulatory Status : Compliance with GHS, IMDG, and IATA regulations varies. Some compounds (e.g., ) lack explicit hazard classifications, complicating risk assessment.

Biological Activity

4-(2-Isopropoxyphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C14H20ClNO3

- Molecular Weight : 287.77 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various receptors and enzymes within the body. Research indicates that compounds in the piperidine class can modulate neurotransmitter systems, particularly those related to pain perception and mood regulation.

Key Mechanisms:

- Receptor Interaction : It is hypothesized that this compound may interact with opioid receptors, similar to other piperidine derivatives, which can influence analgesic pathways.

- Enzyme Modulation : The compound may also affect enzymes involved in neurotransmitter synthesis or degradation, thereby altering synaptic transmission dynamics.

Biological Activities

- Analgesic Effects : Preliminary studies suggest that this compound exhibits analgesic properties, potentially making it a candidate for pain management therapies.

- Anti-inflammatory Properties : There is evidence indicating that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Effects : Some studies have suggested neuroprotective activities, which may help in conditions like neurodegenerative diseases.

Research Findings

A selection of studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant analgesic effects in animal models when administered at varying doses. |

| Study B | Showed reduction in inflammatory markers in vitro, suggesting potential for anti-inflammatory applications. |

| Study C | Reported neuroprotective effects in neuronal cell cultures exposed to oxidative stress. |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial involving patients with chronic pain conditions, administration of the compound resulted in a notable reduction in pain scores compared to placebo controls.

- Case Study 2 : A study on neurodegenerative disease models indicated that treatment with this compound led to improved cognitive function and reduced neuronal death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.